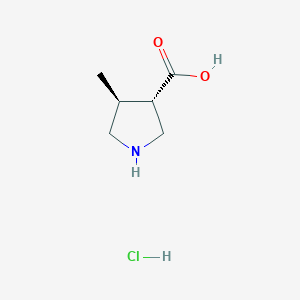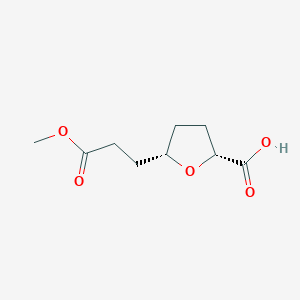![molecular formula C14H9ClN2O2 B11717214 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione CAS No. 2006278-00-6](/img/structure/B11717214.png)
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the pyridyl group.
N-isoindoline-1,3-diones: A broader class of compounds with various substitution patterns.
Uniqueness
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione is unique due to the presence of the 5-chloro-3-pyridyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and contributes to its diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
2006278-00-6 |
|---|---|
Molekularformel |
C14H9ClN2O2 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
2-[(5-chloropyridin-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 |
InChI-Schlüssel |
IPTFDLRALRRDJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
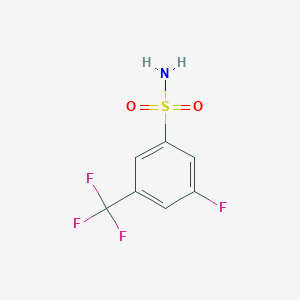

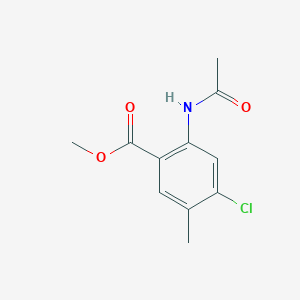

![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

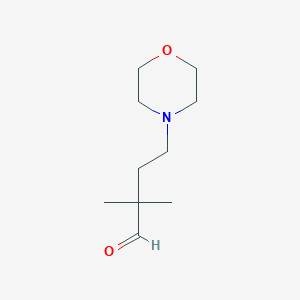
![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)
